Product packaging for 1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine(Cat. No.:CAS No. 953901-33-2)

1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine

Cat. No.: B2411373
CAS No.: 953901-33-2
M. Wt: 179.263
InChI Key: OFGMBEPFKXAJKV-UHFFFAOYSA-N
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Description

1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is supplied for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications. The compound is characterized by a phenethylamine backbone substituted with an isopropoxy group at the ortho position of the phenyl ring and a methyl group on the ethanamine chain. This specific structure, defined by the SMILES notation CC(C)OC1=CC=CC=C1C(C)N , makes it a molecule of interest in several research fields. Researchers may investigate this compound as a key synthetic intermediate or building block in organic and medicinal chemistry for the development of novel substances. Its structural features are shared with compounds that have known pharmacological activity, suggesting potential utility in neuroscience and pharmacology research, particularly as a template for studying receptor interactions . All materials are subject to rigorous quality control to ensure high purity and stability. Handle with appropriate precautions; this product is for laboratory research use by trained professionals only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B2411373 1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine CAS No. 953901-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGMBEPFKXAJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953901-33-2
Record name 1-[2-(propan-2-yloxy)phenyl]ethan-1-amine
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Chemical Reactivity and Mechanistic Investigations of 1 2 Propan 2 Yloxy Phenyl Ethan 1 Amine

Reactivity Profiles of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a weak base. This reactivity is central to a wide range of chemical transformations.

Primary amines, such as 1-[2-(propan-2-yloxy)phenyl]ethan-1-amine, readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgopenstax.org Subsequent dehydration yields the stable C=N double bond of the imine. libretexts.orgopenstax.org The reaction is reversible and can be driven to completion by removing the water formed during the reaction, often by azeotropic distillation. operachem.com The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will not effectively promote the dehydration of the carbinolamine. libretexts.org

While secondary amines react with carbonyl compounds to form enamines, primary amines yield the thermodynamically more stable imine. masterorganicchemistry.com The initial enamine formed from a primary amine is tautomeric with the corresponding imine, and the equilibrium overwhelmingly favors the imine structure.

Table 1: Examples of Imine Formation with this compound

Carbonyl ReactantExpected Imine ProductReaction Conditions
Benzaldehyde(E)-N-benzylidene-1-[2-(propan-2-yloxy)phenyl]ethan-1-amineAcid catalyst (e.g., p-TsOH), Toluene, Reflux with Dean-Stark trap
AcetoneN-(propan-2-ylidene)-1-[2-(propan-2-yloxy)phenyl]ethan-1-amineAcid catalyst, Reflux
CyclohexanoneN-cyclohexylidene-1-[2-(propan-2-yloxy)phenyl]ethan-1-amineAcid catalyst (e.g., acetic acid), Methanol, 60-80°C operachem.com

As a strong nucleophile, the primary amine of this compound is expected to react readily with various electrophilic reagents.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of N-substituted amides. The reaction is typically rapid and involves a nucleophilic addition-elimination mechanism at the carbonyl carbon. A base is often added to neutralize the acidic byproduct (e.g., HCl).

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides. This reaction is the basis of the Hinsberg test for amines.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. Further reaction can lead to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt.

Table 2: Typical Nucleophilic Substitution Reactions of the Amine Group

Reaction TypeElectrophilic ReagentExpected Product ClassGeneral Product Structure
AcylationAcetyl chloride (CH₃COCl)AmideN-(1-(2-(isopropoxy)phenyl)ethyl)acetamide
SulfonylationBenzenesulfonyl chloride (C₆H₅SO₂Cl)SulfonamideN-(1-(2-(isopropoxy)phenyl)ethyl)benzenesulfonamide
AlkylationMethyl iodide (CH₃I)Secondary Amine1-(2-(isopropoxy)phenyl)-N-methylethan-1-amine

The primary amine of this compound can act as a nucleophile in conjugate addition reactions, most notably the aza-Michael addition. ijsdr.org In this reaction, the amine adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). ijsdr.org This reaction is a powerful method for forming carbon-nitrogen bonds under mild conditions. ijsdr.org The reaction can be catalyzed by either a base or an acid, or it can proceed without a catalyst.

Table 3: Examples of Aza-Michael Addition with this compound

Michael AcceptorExpected AdductGeneral Reaction Conditions
Methyl acrylateMethyl 3-((1-(2-(isopropoxy)phenyl)ethyl)amino)propanoateNeat or in a protic solvent (e.g., methanol), Room temperature
Acrylonitrile3-((1-(2-(isopropoxy)phenyl)ethyl)amino)propanenitrileNeat or in a suitable solvent, Room temperature
Methyl vinyl ketone4-((1-(2-(isopropoxy)phenyl)ethyl)amino)butan-2-oneNeat or in a suitable solvent, Room temperature

Transformations Involving the Aromatic Moiety and its Functionalization

The phenyl ring of this compound is substituted with two electron-donating groups: the 1-aminoethyl group and the 2-isopropoxy group. Both groups activate the ring towards electrophilic aromatic substitution (EAS) and direct incoming electrophiles to specific positions.

Both the alkoxy (-OR) and alkyl (-R) groups are activating and ortho-, para-directing. wikipedia.org The isopropoxy group at C2 is a moderately strong activating group that directs electrophiles to the ortho (C6) and para (C4) positions. The 1-aminoethyl group at C1 is a weakly activating group that directs to its ortho (C2, occupied) and para (C5) positions.

Directing Effect Dominance: The more strongly activating isopropoxy group is expected to be the dominant directing group. Therefore, substitution is most likely to occur at the positions para (C4) and ortho (C6) to the isopropoxy group.

Steric Hindrance: The C6 position is sterically hindered by the adjacent isopropoxy group and the 1-aminoethyl group. The C4 position is relatively unhindered.

Predicted Outcome: Consequently, electrophilic attack is predicted to occur predominantly at the C4 position. Substitution at C6 would be a minor product, and substitution at C3 or C5 would be significantly less favored.

It is important to note that under strongly acidic conditions, as used in many nitration and sulfonation reactions, the primary amine will be protonated to form an ammonium (-NH₃⁺) group. This group is strongly deactivating and meta-directing. This would fundamentally alter the reactivity and regioselectivity of the aromatic ring.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product
BrominationBr₂ / FeBr₃1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine
Nitration (mild)HNO₃ / H₂SO₄ (carefully controlled)1-[4-Nitro-2-(propan-2-yloxy)phenyl]ethan-1-amine
Friedel-Crafts AcylationCH₃COCl / AlCl₃1-[4-Acetyl-2-(propan-2-yloxy)phenyl]ethan-1-amine (Amine protection likely required)

While the parent compound is not suitable for cross-coupling reactions, its halogenated derivatives are excellent substrates. tezu.ernet.in For instance, the 1-[4-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine predicted from electrophilic bromination could be used in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. tezu.ernet.in These reactions are fundamental in modern organic synthesis for constructing complex molecules. tezu.ernet.in

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would yield a biaryl compound.

Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a vinyl group.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne would result in an alkynylated product.

Buchwald-Hartwig Amination: Reaction with another amine in the presence of a palladium catalyst would form a diarylamine or N-aryl alkylamine.

Table 5: Potential Cross-Coupling Reactions of a Halogenated Derivative

Reaction NameCoupling PartnerGeneral Product Type
Suzuki CouplingPhenylboronic acidBiphenyl derivative
Heck CouplingStyreneStilbene derivative
Sonogashira CouplingPhenylacetyleneDiphenylacetylene derivative
Buchwald-Hartwig AminationAnilineDiphenylamine derivative

Compound Index

Chemistry of the Isopropoxy Ether Linkage

The isopropoxy group in this compound is a defining structural feature that influences its chemical behavior. The ether linkage, while generally stable, can participate in specific reactions under forcing conditions, leading to the formation of various derivatives.

Ether Cleavage Reactions and Derivatives

Ethers are known for their relative inertness, which makes them useful as solvents in many chemical reactions. openstax.orglibretexts.org However, the C-O bond of an ether can be cleaved under strongly acidic conditions. openstax.orglibretexts.orgwikipedia.org The most common reagents for ether cleavage are strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orglibretexts.org Hydrochloric acid (HCl) is generally not effective for this purpose. openstax.orglibretexts.org

The mechanism of acidic ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the groups attached to the ether oxygen. openstax.orglibretexts.orgmasterorganicchemistry.com The first step in both mechanisms is the protonation of the ether oxygen by the strong acid to form a good leaving group, an alcohol. masterorganicchemistry.commasterorganicchemistry.com

In the case of this compound, the ether is an aryl isopropyl ether. The cleavage would occur at the isopropyl-oxygen bond. The aryl C-O bond is significantly stronger due to the sp² hybridization of the carbon and resonance effects, making it resistant to cleavage.

The reaction would likely proceed via an SN1-like mechanism due to the secondary nature of the isopropyl group, which can form a relatively stable secondary carbocation (the isopropyl cation). The phenoxy group is not a good leaving group, further favoring cleavage at the alkyl side.

The cleavage of the isopropoxy group in this compound with a strong acid like HI would yield 2-(1-aminoethyl)phenol (B1267629) and 2-iodopropane.

Illustrative Reaction of Ether Cleavage:

ReactantReagentProduct 1Product 2
This compoundHI (conc.)2-(1-Aminoethyl)phenol2-Iodopropane

Rearrangements Involving the Ether Group

Rearrangement reactions involving aryl ethers are not as common as cleavage reactions. The most well-known rearrangement of aryl ethers is the Claisen rearrangement, which is specific to allyl aryl ethers. As this compound is an isopropyl aryl ether, it does not undergo the Claisen rearrangement.

Other potential rearrangements of the isopropoxy group under specific conditions (e.g., strong acid, high temperature) are not well-documented for this specific molecule. Such rearrangements are generally not considered a major reaction pathway for simple alkyl aryl ethers under typical laboratory conditions.

Redox Chemistry of this compound

The amine functional group in this compound is susceptible to both oxidation and can be formed through the reduction of various precursors.

Oxidative Transformations to Imines, Nitrones, or Nitro Compounds

Primary amines can be oxidized to a variety of nitrogen-containing functional groups, including imines, nitrones, and nitro compounds. The product obtained depends on the oxidizing agent and the reaction conditions.

The oxidation of a primary amine like this compound can lead to the formation of an imine. libretexts.orgresearchgate.net This transformation involves the removal of two hydrogen atoms from the amine. A variety of oxidizing agents can be employed for this purpose, including peroxides and transition metal catalysts. orientjchem.orgnih.gov The initially formed imine from a primary amine is often unstable and may undergo further reactions, such as hydrolysis back to the amine and a carbonyl compound, or in some cases, self-condensation. libretexts.org

Further oxidation of the nitrogen atom can lead to the formation of nitrones or nitro compounds, although this typically requires stronger oxidizing agents and more vigorous conditions.

General Scheme of Oxidative Transformations:

Starting MaterialOxidizing AgentPotential Product
This compoundMild Oxidant (e.g., MnO₂)1-[2-(Propan-2-yloxy)phenyl]ethan-1-imine
This compoundStrong Oxidant (e.g., m-CPBA)N-(1-(2-isopropoxyphenyl)ethylidene)oxidanide (a nitrone)
This compoundVery Strong Oxidant (e.g., trifluoroperacetic acid)1-(1-Nitroethyl)-2-isopropoxybenzene

Reductive Pathways of Derivatives and Precursors

The synthesis of this compound itself involves the reduction of a suitable precursor. Common synthetic routes to primary amines of this type include the reductive amination of a ketone or the reduction of a nitro compound.

One common precursor is the corresponding ketone, 1-(2-isopropoxyphenyl)ethanone. Reductive amination of this ketone with an amine source, such as ammonia (B1221849) or an ammonium salt, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation, would yield the target primary amine.

Another synthetic pathway involves the reduction of a nitro-containing precursor. For instance, the corresponding nitroalkene, 1-(2-isopropoxyphenyl)-2-nitroprop-1-ene, can be reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. google.com

Illustrative Reductive Synthesis Pathways:

PrecursorReducing Agent/MethodProduct
1-(2-Isopropoxyphenyl)ethanoneNH₃, H₂, Pd/CThis compound
1-(2-Isopropoxyphenyl)-2-nitroprop-1-eneLiAlH₄This compound

Mechanistic Studies of Reactions Involving this compound

While specific mechanistic studies on the reactions of this compound are not extensively documented in the public domain, the reactivity of the broader class of phenethylamines has been investigated. For instance, the amine group can act as a directing group in transition metal-catalyzed reactions.

In Pd-catalyzed C(sp²)–H alkoxycarbonylation of phenethylamines, the amine group directs the palladium catalyst to the ortho position of the phenyl ring, facilitating C-H activation. core.ac.uk Density Functional Theory (DFT) calculations for related systems suggest a Pd(II)/Pd(IV) catalytic cycle. core.ac.uk This involves the initial complexation of the palladium catalyst to the amine, followed by ortho-selective cyclometalation to form a palladacycle intermediate. core.ac.uk This intermediate then undergoes oxidative addition with a reagent, followed by reductive elimination to yield the functionalized product. core.ac.uk

Such studies highlight the role of the amine functionality in directing the reactivity of the aromatic ring, a principle that would be applicable to this compound in similar transition metal-catalyzed cross-coupling reactions.

Investigation of Reaction Intermediates (e.g., Carbocations, Radicals)

The structure of this compound, featuring a benzylic amine with an ortho-isopropoxy substituent, suggests the potential formation of distinct carbocation and radical intermediates under appropriate reaction conditions.

Carbocations:

The formation of a carbocation from this compound would likely proceed via the loss of the amino group (after protonation to form a good leaving group, -NH3+). This would result in the formation of a secondary benzylic carbocation. The stability of this carbocation is a critical factor in determining the feasibility of reactions proceeding through such an intermediate.

Several factors would influence the stability of the 1-[2-(propan-2-yloxy)phenyl]ethan-1-yl cation:

Resonance Stabilization: The positive charge on the benzylic carbon can be delocalized into the adjacent phenyl ring through resonance, which is a significant stabilizing factor.

Steric Effects: The bulky isopropoxy group at the ortho position might influence the planarity of the carbocation and its interaction with the solvent.

Potential Carbocation Rearrangements:

Once formed, carbocations are prone to rearrangement to form more stable species. For the 1-[2-(propan-2-yloxy)phenyl]ethan-1-yl cation, a 1,2-hydride shift from the adjacent methyl group is theoretically possible, but this would lead to a primary carbocation, which is significantly less stable. Therefore, such a rearrangement is unlikely. The primary stabilization would come from the delocalization of the positive charge into the aromatic ring.

Radicals:

Radical intermediates could be generated from this compound through processes such as homolytic cleavage of a C-H or N-H bond, typically initiated by heat or light in the presence of a radical initiator. The most likely radical to form would be the 1-[2-(propan-2-yloxy)phenyl]ethan-1-yl radical, resulting from the abstraction of a hydrogen atom from the benzylic carbon.

The stability of this benzylic radical would be enhanced by:

Resonance: Similar to the carbocation, the unpaired electron can be delocalized over the phenyl ring, increasing the radical's stability.

Hyperconjugation: The adjacent methyl group can also contribute to stability through hyperconjugation.

The presence of the ortho-isopropoxy group could influence the radical's reactivity and selectivity in subsequent reactions.

Table 1: Predicted Stability Factors for Intermediates of this compound

Intermediate TypeStabilizing FactorsDestabilizing FactorsPlausibility
Carbocation Resonance with phenyl ring, Potential +M effect of isopropoxy group-I effect of isopropoxy groupPlausible under acidic conditions
Radical Resonance with phenyl ring, Hyperconjugation with methyl group-Plausible with radical initiators

Kinetic and Thermodynamic Aspects of Amine Reactions

The kinetics and thermodynamics of reactions involving this compound would be governed by the nature of the reactants, the reaction conditions, and the stability of the transition states and products.

Kinetic Aspects:

The rate of a reaction is determined by the activation energy (Ea) of the rate-determining step. For reactions involving this compound, several factors would influence the kinetics:

Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom makes the amine a nucleophile. The nucleophilicity will be influenced by the electronic effects of the substituted phenyl ring. The ortho-isopropoxy group, through its combined inductive and resonance effects, will modulate the electron density on the nitrogen atom.

Steric Hindrance: The bulky isopropoxy group at the ortho position, along with the adjacent ethylamine (B1201723) side chain, can create steric hindrance around the nitrogen atom. This can slow down the rate of reaction with sterically demanding electrophiles.

Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar protic solvents can solvate the amine and any charged intermediates, while aprotic solvents might favor different reaction pathways.

Thermodynamic Aspects:

The thermodynamics of a reaction are determined by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).

Enthalpy (ΔH): This relates to the bond energies of the reactants and products. The formation of more stable products will result in a more exothermic reaction (negative ΔH). For instance, reactions that lead to the formation of stable aromatic systems or strong covalent bonds will be thermodynamically favored.

Entropy (ΔS): This relates to the degree of disorder in the system. Reactions that result in an increase in the number of molecules or greater freedom of motion will have a positive ΔS and be entropically favored.

Table 2: General Kinetic and Thermodynamic Considerations for Reactions of this compound

AspectInfluencing FactorsPredicted Outcome
Kinetics Nucleophilicity of the amine, Steric hindrance from ortho-isopropoxy group, Solvent polarityReaction rates will be sensitive to the electrophile's structure and solvent. Steric hindrance may be a significant factor.
Thermodynamics Stability of products, Changes in bond energies and entropyReactions leading to stable products will be favored. The overall feasibility will depend on the balance of enthalpy and entropy changes.

In the absence of specific experimental data for this compound, these theoretical considerations provide a framework for understanding its potential chemical behavior. Further empirical studies are necessary to validate these predictions and to fully elucidate the reaction mechanisms, kinetics, and thermodynamics associated with this compound.

Derivatives and Analogues Derived from 1 2 Propan 2 Yloxy Phenyl Ethan 1 Amine

Synthesis and Characterization of Amide and Carbamate Derivatives

The primary amine group of 1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine is readily converted into amide and carbamate functionalities, which are prevalent in pharmaceuticals and other biologically active molecules. niscpr.res.in

The synthesis of amide derivatives is commonly achieved through the reaction of the primary amine with carboxylic acids or their more reactive derivatives, such as acid chlorides or esters. sphinxsai.com For instance, reacting this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct yields the corresponding N-acylated amide. Alternatively, direct condensation with a carboxylic acid can be promoted using coupling agents. These reactions are versatile, allowing for the introduction of a wide variety of aliphatic and aromatic substituents. sphinxsai.com

Carbamate derivatives are typically synthesized by reacting the amine with a chloroformate, such as phenyl chloroformate, in the presence of a base like potassium carbonate. niscpr.res.in This reaction introduces a carbamate linkage, which can act as a stable functional group or a protecting group in multi-step syntheses. The choice of chloroformate allows for precise control over the structure of the resulting derivative. The inhibitory potency of carbamates can be influenced by the electronic properties of substituents on the O-phenyl group; electron-withdrawing groups tend to increase the reactivity of the carbamate. nih.gov

Characterization of these newly synthesized amides and carbamates relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the characteristic carbonyl (C=O) stretching vibrations of the amide or carbamate group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the complete molecular structure and confirming the successful coupling of the amine with the acyl or chloroformate moiety. sphinxsai.comnih.gov

Table 1: Examples of Synthetic Pathways to Amide and Carbamate Derivatives

Derivative Type General Reaction Scheme Reactant 1 Reactant 2 Resulting Derivative
Amide Amine + Acyl Chloride This compound R-COCl N-{1-[2-(Propan-2-yloxy)phenyl]ethyl}acetamide (where R=CH₃)
Carbamate Amine + Chloroformate This compound R-OCOCl Phenyl {1-[2-(propan-2-yloxy)phenyl]ethyl}carbamate (where R=Phenyl)

Formation of Schiff Bases and Cyclized Heterocyclic Systems

The reaction between a primary amine and an aldehyde or a ketone results in the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (azomethine group). nih.gov this compound readily undergoes this condensation reaction. The process typically involves a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the stable Schiff base. ejpmr.com While reactions with aldehydes often proceed spontaneously, reactions with ketones may require specific conditions, such as catalysis or pH control. nih.gov

Schiff bases derived from this compound are not merely stable final products but also versatile intermediates for the synthesis of various heterocyclic compounds. amazonaws.com The imine bond (C=N) can undergo cyclization reactions with appropriate reagents to form rings of different sizes and functionalities. ekb.eg For example:

Reaction with α-chloroacetyl chloride can convert the C=N bond into a four-membered azetidine ring. ekb.egresearchgate.net

Cyclization with thioacetic acid can yield a five-membered thiazolidine ring. ekb.egresearchgate.net

Reaction with anhydrides like phthalic anhydride or maleic anhydride can lead to the formation of seven-membered oxazepine rings. ekb.egresearchgate.net

These cyclization reactions significantly expand the structural diversity achievable from the parent amine, providing access to complex molecular scaffolds with potential applications in various fields of chemistry. researchgate.net

Substitution Patterns on the Aromatic Ring and Alkyl Chains

Further diversification of derivatives can be achieved by modifying the substitution patterns on the aromatic ring and the alkyl chains of this compound. The existing substituents—the isopropoxy group and the 1-aminoethyl group—on the benzene ring influence the position of subsequent electrophilic aromatic substitution reactions. The interplay of steric and electronic effects of these groups directs incoming substituents to specific positions on the ring.

Modifications to the alkyl chains, such as the ethyl or isopropyl groups, can also be explored. For instance, substitution on the pyrrolidine nitrogen of related benzamide structures with fluoroalkyl groups has been shown to significantly alter properties like lipophilicity compared to their non-fluorinated N-ethyl counterparts. nih.gov Such studies on how different aromatic and aliphatic substituents affect the physicochemical properties of a molecule are crucial for tailoring compounds for specific applications. nih.gov The synthesis of analogues with different alkyl chains would typically involve starting from different precursors rather than direct modification of the existing chains.

Quaternary Ammonium (B1175870) Salt Formation and Reactivity

The amine functionality in this compound can be converted into quaternary ammonium salts. This transformation involves the exhaustive alkylation of the nitrogen atom. As a primary amine, the process would typically proceed through secondary and tertiary amine intermediates before forming the final quaternary salt upon reaction with an alkylating agent, such as an alkyl halide.

Quaternary ammonium salts (QAS) are cationic compounds with distinct properties compared to their precursor amines. nih.gov They are a significant class of compounds used as catalysts and active substances in various applications. nih.gov The properties and antimicrobial activity of QAS can be influenced by factors such as the length of the aliphatic chain attached to the nitrogen and the nature of the counterion (e.g., bromide, acetate). nih.gov The synthesis of these salts from a primary amine like this compound would involve reacting it with at least three equivalents of an alkyl halide, or a sequential process to introduce different alkyl groups. The resulting salts are ionic and generally exhibit increased water solubility.

This compound as a Versatile Building Block in Complex Molecule Synthesis

The presence of multiple reactive sites makes this compound a valuable and versatile building block in the synthesis of more complex molecules and compound libraries. enamine.netenamine.net

In the context of total synthesis, a building block is a pre-synthesized molecular fragment that is incorporated into a larger, more complex target molecule. The structure of this compound, featuring a chiral center (if resolved), a modifiable amine, a stable ether linkage, and an aromatic ring amenable to further functionalization, makes it an attractive starting point or intermediate. researchgate.net For example, the amine can be used as a handle for coupling with other molecular fragments, as seen in the synthesis of complex amides or oxadiazoles where an amino alcohol is coupled with a carboxylic acid as a key step. nih.gov This modular approach, where complex structures are assembled from well-defined building blocks, is a cornerstone of modern organic synthesis. researchgate.net

In medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule upon which various substituents are attached to create a collection of related compounds, known as a compound library. nih.gov The purpose of screening such a library is that fewer compounds may need to be tested to identify hits. nih.gov The this compound structure is well-suited to serve as such a scaffold.

The synthesis of a compound library often employs a "scaffold decoration" approach, where the core structure is systematically reacted with a diverse set of building blocks. enamine.net Using combinatorial chemistry techniques like split-and-pool synthesis, a large number of distinct compounds can be generated efficiently. rsc.org For example, the amine group of the scaffold could be reacted with a large collection of different carboxylic acids to produce a library of amides, or with various aldehydes to create a library of Schiff bases. This strategy allows for the systematic exploration of the chemical space around the core scaffold to discover molecules with desired biological activities. rsc.orgnih.gov

Table 2: Illustrative Combinatorial Library from the this compound Scaffold

Scaffold Reagent Class Example Reagents (R-COOH) Resulting Library Compounds (Amides)
This compound Carboxylic Acids Acetic acid, Benzoic acid, Cyclohexanecarboxylic acid, Furan-2-carboxylic acid N-{1-[2-(Propan-2-yloxy)phenyl]ethyl}acetamide, N-{1-[2-(Propan-2-yloxy)phenyl]ethyl}benzamide, N-{1-[2-(Propan-2-yloxy)phenyl]ethyl}cyclohexanecarboxamide, N-{1-[2-(Propan-2-yloxy)phenyl]ethyl}furan-2-carboxamide

Structure-Reactivity Relationship Studies in Derivatives

Influence of Stereochemistry on Chemical Reactivity and Selectivity

Without experimental data on the stereoselective reactions of derivatives of this compound, a discussion on how the stereochemistry at the benzylic carbon influences reactivity and selectivity would be unfounded. There is no available research detailing, for example, the diastereoselectivity of reactions involving the amine group or the outcomes of asymmetric syntheses using these compounds as chiral auxiliaries or synthons.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of protons and carbons in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electronic environment of each proton. For this compound, the spectrum would exhibit characteristic signals for the aromatic, methine, and methyl protons of the ethylamine (B1201723) and isopropoxy groups. Protons on carbons adjacent to the amine nitrogen are typically deshielded and appear downfield. libretexts.orgdocbrown.info

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment). compoundchem.com The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms like oxygen and nitrogen. libretexts.org Carbons bonded to the oxygen of the ether and the nitrogen of the amine will be shifted downfield. libretexts.orglibretexts.org

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for example, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This information complements the ¹³C spectrum for a more detailed structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups. pdx.eduwisc.edu

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm) DEPT-135
Aromatic CHs (4) 6.8 - 7.3 Multiplet - 115 - 150 Positive
C-O (Aromatic) - - - ~155 Absent
C-C (Aromatic) - - - ~128 Absent
CH-NH₂ ~4.1 Quartet ~6.5 37 - 45 Positive
CH₃ (ethylamine) ~1.4 Doublet ~6.5 10 - 15 Positive
NH₂ 0.5 - 5.0 Broad Singlet - - -
O-CH (isopropyl) ~4.5 Septet ~6.0 50 - 65 Positive
CH₃ (isopropyl, 2) ~1.3 Doublet ~6.0 20 - 30 Positive

Two-dimensional NMR experiments reveal correlations between nuclei, providing powerful data for confirming the molecular skeleton and stereochemistry.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, cross-peaks would be observed between the methine proton and the methyl protons of the ethylamine group, as well as between the methine proton and the two methyl groups of the isopropoxy substituent. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a heteronuclear experiment that correlates protons with their directly attached carbons. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. nih.gov This is crucial for connecting molecular fragments and identifying quaternary carbons. For instance, HMBC would show correlations from the isopropyl methyl protons to the ether carbon and the aromatic carbon it is attached to. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. Correlations might be observed between the protons of the ethylamine side chain and the protons of the isopropoxy group if they are spatially proximate.

Table 2: Expected Key 2D NMR Correlations

Experiment Correlating Protons Correlating Carbons Information Gained
COSY CH-NH₂ / CH₃ (ethylamine) - Confirms ethylamine fragment connectivity. oxinst.com
O-CH / CH₃ (isopropyl) - Confirms isopropoxy fragment connectivity.
HSQC All CH, CH₂, CH₃ protons Their directly bonded carbons Direct C-H one-bond correlations. libretexts.org
HMBC CH₃ (ethylamine) CH-NH₂, Aromatic C Connects ethylamine to the phenyl ring. researchgate.net
CH₃ (isopropyl) O-CH, Aromatic C-O Connects isopropoxy group to the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on fragmentation patterns. molbase.com The molecular formula of this compound is C₁₁H₁₇NO, corresponding to a monoisotopic mass of approximately 179.13 Da. appchemical.comuni.lu

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments. For this compound, HRMS would confirm the molecular formula C₁₁H₁₇NO by matching the experimentally measured mass of the protonated molecule [M+H]⁺ (predicted m/z 180.13829) to its calculated theoretical mass with high precision. uni.luscirp.org

Combining chromatography with mass spectrometry allows for the separation of complex mixtures followed by the identification of individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry) : LC-MS is ideal for analyzing non-volatile and thermally unstable compounds. The sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. This technique is highly effective for identifying and quantifying the target compound and any process-related impurities or degradation products in a sample matrix. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) : For volatile and thermally stable compounds, GC-MS is a preferred method. The compound is vaporized and separated in a gas chromatograph before entering the mass spectrometer. The resulting mass spectrum for each separated component serves as a chemical fingerprint, allowing for identification by comparison to spectral libraries. This method is particularly useful for detecting volatile impurities. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic techniques provide information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would show distinctive bands confirming the presence of the primary amine, the aromatic ring, and the ether linkage. wpmucdn.com

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Primary Amine (N-H) Asymmetric & Symmetric Stretch 3500 - 3200 (typically two bands) orgchemboulder.com
Primary Amine (N-H) Bending (Scissoring) 1650 - 1580 libretexts.org
Aromatic Ring (C=C) Stretch 1600 - 1450 vscht.cz
Aromatic Amine (C-N) Stretch 1335 - 1250 orgchemboulder.com
Ether (C-O-C) Asymmetric Stretch ~1250
Alkane (C-H) Stretch 3000 - 2850 vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about electronic transitions within a molecule. The presence of the phenyl ring in this compound constitutes a chromophore that absorbs UV light. The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system. These bands are typically observed in the 200-280 nm range. amazonaws.com The exact position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the aromatic ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the primary amine, the aromatic ether, the substituted benzene ring, and the aliphatic alkyl chains.

Key Expected Vibrational Frequencies:

N-H Stretching: As a primary amine (R-NH₂), the compound will show two distinct, sharp to medium bands in the 3400–3250 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. acs.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and isopropyl groups will result in strong absorptions in the 2980–2850 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected to produce a medium to strong band in the 1650–1580 cm⁻¹ range. acs.org

C=C Stretching: Aromatic ring stretching vibrations will cause several bands of variable intensity in the 1600–1450 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-R) is characterized by a strong, prominent band due to the asymmetric C-O-C stretch, typically found around 1250 cm⁻¹. A weaker symmetric stretching band may also be observed.

C-N Stretching: The stretching vibration for an aromatic C-N bond is expected in the 1335-1250 cm⁻¹ range. acs.org

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the ortho-disubstituted benzene ring will produce strong absorptions in the 770–735 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 1: Predicted FT-IR Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine3400–3250Medium, Sharp (two bands)
C-H Stretch (aromatic)Benzene Ring3100–3000Weak to Medium
C-H Stretch (aliphatic)Isopropyl & Ethyl Groups2980–2850Strong
N-H Bend (scissoring)Primary Amine1650–1580Medium to Strong
C=C Stretch (in-ring)Benzene Ring1600–1450Medium, Variable
C-N StretchAromatic Amine1335–1250Medium to Strong
C-O-C Stretch (asymmetric)Aryl-Alkyl Ether~1250Strong
C-H Bend (out-of-plane)ortho-Disubstituted Ring770–735Strong

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. Benzene itself exhibits three main absorption bands originating from π→π* transitions: the E1 band (~184 nm), the E2 band (~204 nm), and the B band (~256 nm). spcmc.ac.in

The presence of the amino (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups, which act as auxochromes, significantly influences the spectrum. These electron-donating groups possess non-bonding electrons (n-electrons) that can conjugate with the π-system of the benzene ring (n-π conjugation). spcmc.ac.in This interaction raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy gap for electronic transitions, resulting in a bathochromic shift (shift to longer wavelengths) of the E2 and B bands. spcmc.ac.inijermt.org The fine vibrational structure of the B-band is often lost upon substitution.

For this compound, the following absorptions are anticipated:

A strong absorption band, analogous to the E2 band of benzene, is expected in the 210–235 nm range.

A weaker absorption band, corresponding to the B band, is predicted to appear at a longer wavelength, likely in the 270–290 nm range. For example, anisole (methoxybenzene) shows a B-band at approximately 269 nm. The combined effect of the ortho-isopropoxy and the aminoethyl substituents would likely shift this further.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound
TransitionOriginPredicted λmax (nm)Description
π→πE2-band (shifted)~210–235High-intensity absorption related to the primary aromatic transition.
π→πB-band (shifted)~270–290Lower-intensity absorption, characteristic of the benzenoid system, shifted by auxochromes.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique is uniquely capable of unambiguously determining its absolute stereochemistry (i.e., whether the chiral center has an R or S configuration).

If a suitable single crystal of an enantiomerically pure form of the compound (or a salt thereof with a known chiral counter-ion) can be grown, X-ray diffraction analysis would provide precise data on:

Absolute Configuration: By employing anomalous dispersion, the analysis can differentiate between the enantiomers and assign the correct R/S configuration to the stereocenter.

Molecular Conformation: It reveals the preferred solid-state conformation of the molecule, including critical bond lengths, bond angles, and torsion angles, showing the spatial relationship between the aromatic ring, the isopropoxy group, and the aminoethyl side chain.

Crystal Packing: The technique elucidates how individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the amine group, which dictates the macroscopic properties of the solid.

While this technique provides unparalleled structural detail, no public crystallographic data for this compound was found in the course of this review.

Advanced Chromatographic Separations for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and, crucially for chiral compounds, the enantiomeric purity (or enantiomeric excess, ee) of this compound.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and separation of chiral amines. To determine the enantiomeric excess, a chiral stationary phase (CSP) is required.

Methodology: The racemic or enantiomerically enriched amine is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a column packed with a CSP. The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and thus elute at different times. A UV detector is typically used for detection, as the phenyl ring is a strong chromophore.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for resolving chiral amines. Cyclofructan-based CSPs have also shown high success rates in separating primary amines.

Mobile Phase: The choice of mobile phase is critical for achieving separation (resolution). Typical mobile phases for normal-phase chromatography include mixtures of hexane and an alcohol modifier like 2-propanol or ethanol. To improve peak shape and prevent tailing caused by the basic amine interacting with residual silanol groups on the silica support, small amounts of additives are often necessary. A combination of an acidic additive like trifluoroacetic acid (TFA) and a basic additive like triethylamine (TEA) is commonly employed.

Data Analysis: The area under each enantiomer's peak in the chromatogram is proportional to its concentration. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] × 100.

Table 3: Representative HPLC Conditions for Chiral Amine Separation
ParameterCondition
ColumnChiral Stationary Phase (e.g., Amylose or Cellulose Phenylcarbamate derivative)
Mobile PhaseHexane / 2-Propanol (e.g., 90:10 v/v) with additives
Additives0.1% Trifluoroacetic Acid (TFA) / 0.1% Triethylamine (TEA)
Flow Rate1.0 mL/min
DetectionUV at ~275 nm
TemperatureAmbient

Gas Chromatography (GC) is a valuable technique for assessing the chemical purity of this compound, particularly for identifying volatile impurities. However, the analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to strong interactions with the stationary phase and active sites in the GC system, resulting in poor peak shape (tailing) and potential sample loss. mhlw.go.jp

Methodology: A dilute solution of the compound is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) onto the analytical column. The column separates components based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID), which is sensitive to nearly all organic compounds, is typically used.

Column Selection: To mitigate the issues associated with amine analysis, specialized columns are required. Base-deactivated columns with a low-to-mid polarity stationary phase (e.g., 5% phenyl polydimethylsiloxane) are often employed. These columns have been treated to reduce the number of active silanol sites, leading to improved peak symmetry for basic compounds.

Derivatization: In some cases, derivatization of the amine to a less polar analogue (e.g., by acylation) can be performed prior to analysis to improve its chromatographic behavior, although this adds complexity to the sample preparation.

Purity Assessment: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Computational and Theoretical Investigations of 1 2 Propan 2 Yloxy Phenyl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the molecular properties of 1-[2-(propan-2-yloxy)phenyl]ethan-1-amine at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.comresearchgate.net It is employed to predict the geometric and electronic structure of this compound with high accuracy. By using functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can calculate optimized molecular geometry, bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations reveal the distribution of electron density, which is crucial for understanding the molecule's stability and reactivity. DFT helps in determining key quantum chemical parameters like total energy, dipole moment, and orbital energies, which collectively provide a comprehensive picture of the molecule's electronic character and potential for chemical interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amine group and the phenyl ring, which contains an electron-donating alkoxy group. The LUMO would likely be distributed over the aromatic ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters The following data is representative of typical values obtained for similar aromatic amines and serves for illustrative purposes.

ParameterEnergy (eV)Implication for Reactivity
HOMO Energy-5.85Indicates the energy of the outermost electrons and the molecule's electron-donating capability.
LUMO Energy-0.95Indicates the energy of the lowest available empty orbital and the molecule's electron-accepting capability.
HOMO-LUMO Energy Gap (ΔE)4.90A larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. They are used to predict sites for electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red) would be concentrated around the nitrogen atom of the amine group and the oxygen atom of the ether group, indicating these are the most likely sites for electrophilic attack. Positive potential regions (blue) would be found around the hydrogen atoms.

Table 2: Illustrative Natural Bond Orbital (NBO) Charges The following data is representative of typical values obtained for similar aromatic amines and serves for illustrative purposes.

AtomNatural Charge (e)Interpretation
N (Amine)-0.890High negative charge confirms its role as a primary nucleophilic center.
O (Ether)-0.585Significant negative charge indicates a region of high electron density.
C (Aromatic ring, attached to O)+0.310Positive charge due to the electron-withdrawing effect of the attached oxygen atom.
C (Aromatic ring, attached to ethanamine)-0.150Slight negative charge influenced by the alkylamine substituent.

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation around single bonds. nih.govresearchgate.net

These studies are performed by systematically rotating the key dihedral angles—such as those involving the C-C and C-O single bonds of the side chains—and calculating the potential energy at each step. The resulting potential energy surface map reveals the lowest energy conformations. These stable structures are then fully optimized to find the global minimum energy conformer, which is the most probable structure of the molecule under normal conditions. nih.govresearchgate.net

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

These simulations allow for the exploration of the entire conformational space of the molecule at a given temperature, revealing how it flexes, bends, and rotates. By performing MD simulations in a solvent like water, one can also study the influence of the environment on the molecule's conformation and dynamics, including the formation and breaking of hydrogen bonds with solvent molecules. This provides a more realistic picture of the molecule's behavior in a biological or chemical system.

Computational Modeling of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical modeling can be used to investigate potential reactions, such as N-acylation or reactions at the aromatic ring.

Using DFT, researchers can map the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting the reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. researchgate.net

Prediction of Reaction Pathways and Energy Barriers

The prediction of reaction pathways and the associated energy barriers is a cornerstone of computational chemistry, providing a detailed map of how a chemical transformation occurs. For a molecule such as this compound, these investigations can reveal the most likely routes for its synthesis or decomposition, as well as the energetic feasibility of these processes.

Theoretical studies typically begin with the optimization of the geometries of reactants, products, and potential transition states using methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). researchgate.net The potential energy surface (PES) of a reaction is mapped out to identify the lowest energy path connecting reactants to products. This path proceeds through a transition state, which represents the maximum energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a critical parameter that governs the reaction rate.

For instance, in the study of related amine compounds, computational analyses have been used to determine that certain reaction pathways are energetically favorable. mdpi.com A multi-step reaction pathway can be proposed and computationally validated, confirming its energetic feasibility. mdpi.com In some cases, multiple competing pathways may exist, and computational methods can predict the dominant pathway by comparing their respective energy barriers. For example, a theoretical study on the reaction of phenyl and amino radicals involved the investigation of various intermediate states and their subsequent isomerization to different products, with the most favorable channel being identified based on the transition state energies. nih.gov

The outcomes of these calculations can be summarized in tables that provide the relative energies of stationary points on the potential energy surface.

Table 1: Hypothetical Calculated Energies for a Reaction involving this compound
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
Transition State 1First energy barrier+25.3
IntermediateMetastable species-5.2
Transition State 2Second energy barrier+15.8
ProductsFinal compounds-12.7

Elucidation of Stereochemical Outcomes

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. Computational methods are invaluable for predicting and understanding the stereochemical outcome of reactions that produce such chiral centers.

Theoretical calculations can be used to determine the relative stabilities of different stereoisomers (enantiomers and diastereomers) and the energy profiles of the reaction pathways leading to their formation. By calculating the energies of the diastereomeric transition states that lead to different stereochemical products, it is possible to predict the stereoselectivity of a reaction. The transition state with the lower energy will correspond to the major product, and the predicted product ratio can be estimated from the difference in the free energies of the transition states (ΔΔG‡) using the Boltzmann distribution.

For example, computational studies on the synthesis of other chiral molecules have successfully elucidated the reaction pathway and energetic feasibility, providing insights into the formation of specific stereoisomers. mdpi.com These studies often involve the optimization of all possible stereoisomeric transition states to identify the most favorable pathway. The analysis of the optimized geometries of these transition states can also provide a qualitative understanding of the origins of stereoselectivity, such as steric hindrance or favorable electronic interactions.

The results of such an analysis can be presented in a data table that compares the energetic barriers for the formation of different stereoisomers.

Table 2: Hypothetical Calculated Energy Barriers for the Formation of Stereoisomers
Transition StateLeading to StereoisomerCalculated Energy Barrier (kcal/mol)Predicted Product Ratio
TS-(R)(R)-1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine18.595 : 5
TS-(S)(S)-1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine20.3

Future Research Directions and Potential Academic Contributions of 1 2 Propan 2 Yloxy Phenyl Ethan 1 Amine Research

Development of Green and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemical research. Future investigations into the synthesis of 1-[2-(propan-2-yloxy)phenyl]ethan-1-amine should prioritize the development of green and sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of biocatalytic methods, such as the use of transaminases. researchgate.net These enzymes can facilitate the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity under mild, aqueous conditions. researchgate.net Research in this area could focus on identifying or engineering specific transaminases that are highly efficient for the synthesis of this compound.

Furthermore, the principles of "Grindstone Chemistry," a solvent-free reaction technique, could be applied to develop an energy-efficient, one-pot synthesis. ijcmas.com This approach, which involves the grinding of solid reactants, has been successful in producing other amino compounds in high yields with operational simplicity and easy work-up procedures. ijcmas.com

Table 1: Potential Green Synthetic Routes for this compound

MethodologyKey AdvantagesPotential Research Goals
Biocatalysis (Transaminases) High enantioselectivity, mild reaction conditions, aqueous medium. researchgate.netScreening of enzyme libraries, enzyme immobilization for reusability.
Grindstone Chemistry Solvent-free, energy-efficient, simple work-up. ijcmas.comOptimization of reaction conditions (catalyst, grinding time), scalability studies.
Catalytic Reductive Amination Use of non-precious metal catalysts, hydrogen as a clean reductant.Development of iron or nickel-based catalysts, investigation of reaction scope.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

Chiral amines are invaluable as ligands and catalysts in asymmetric synthesis. nih.gov Future research should focus on harnessing the catalytic potential of this compound and its derivatives in novel enantioselective transformations.

One area of exploration is its application in palladium-catalyzed C-H activation and arylation reactions. Chiral ligands are crucial for achieving high enantioselectivity in these transformations. nih.gov The unique steric and electronic properties of this compound could lead to the development of highly effective catalysts for the synthesis of complex chiral molecules.

Additionally, this amine could serve as a precursor for chiral phosphoric acids, which are powerful catalysts in a variety of enantioselective reactions, including α-amination of carbonyl compounds. nih.gov The synthesis and catalytic evaluation of such derivatives could open new avenues in organocatalysis.

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalytic SystemTarget TransformationPotential Advantages
Palladium Complexes Enantioselective C-H arylation. nih.govHigh enantioselectivity, broad substrate scope.
Chiral Phosphoric Acids Asymmetric α-amination. nih.govMetal-free catalysis, operational simplicity.
Organocatalysts Michael additions, Aldol reactions.Green reaction conditions, high atom economy.

Applications in Materials Science as Precursors for Polymers or Functional Materials

The incorporation of chiral units into polymers can impart unique properties, such as chiroptical activity and the ability to form helical structures. Future research could investigate the use of this compound as a monomer or a chiral building block for the synthesis of novel polymers and functional materials.

For instance, it could be used to synthesize chiral polyamides or polyimides with high thermal stability and specific recognition capabilities. These materials could find applications in chiral chromatography, enantioselective separations, and sensing. The bulky isopropoxy group might influence the polymer's solubility and processing characteristics.

Interdisciplinary Research with Emerging Chemical Fields

The unique structure of this compound makes it an ideal candidate for interdisciplinary research at the interface of traditional and emerging chemical fields.

In supramolecular chemistry , this amine could be explored as a building block for the construction of self-assembled architectures, such as chiral cages or helices, through non-covalent interactions. These assemblies could exhibit interesting host-guest properties and find applications in molecular recognition and encapsulation.

In the field of catalysis , combining the catalytic activity of this amine or its derivatives with other catalytic systems, such as metal nanoparticles or enzymes, could lead to the development of novel tandem or chemoenzymatic catalytic processes. researchgate.net This approach could enable the synthesis of complex molecules in a more efficient and sustainable manner.

Table 3: Interdisciplinary Research Opportunities

FieldResearch FocusPotential Outcomes
Supramolecular Chemistry Self-assembly of chiral architectures.Novel host-guest systems, chiral sensors.
Tandem Catalysis Chemoenzymatic reaction cascades. researchgate.netEfficient synthesis of complex molecules.

Q & A

Q. What are the standard synthetic routes for 1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Common synthetic routes include:
  • Reductive amination : Reacting 2-(propan-2-yloxy)phenylacetone with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol under reflux (65% yield, 95% purity). Anhydrous conditions with lithium aluminum hydride (LiAlH4) improve efficiency but require strict moisture control .
  • Nucleophilic substitution : Using 2-(propan-2-yloxy)phenethyl bromide and ammonia in ethanol at reflux (58% yield, 90% purity). Polar aprotic solvents like DMF enhance reactivity but may increase side products .
  • Key factors : Solvent polarity, temperature, and stoichiometric ratios critically impact yield. For example, excess reducing agent in reductive amination reduces ketone byproducts.

Q. Which analytical techniques are most effective for characterizing the structural integrity and chiral purity of this compound?

  • Methodological Answer :
  • Chiral purity : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (hexane:isopropanol = 90:10, 1 mL/min) to resolve enantiomers (retention times: 12.3 min for (R), 14.7 min for (S)) .
  • Structural confirmation : ¹H NMR (CDCl3, 400 MHz) shows characteristic signals at δ 1.33 (d, J = 6.0 Hz, 6H, -OCH(CH3)2) and δ 3.52 (q, J = 6.4 Hz, 1H, -CH(NH2)). HRMS (ESI+) confirms [M+H]⁺ at m/z 194.1412 .

Q. What are the key considerations in designing stability studies for this compound under physiological conditions?

  • Methodological Answer :
  • Degradation kinetics : Incubate in phosphate buffer (pH 7.4, 37°C) and analyze via LC-MS at 0, 24, 48, and 72 hours. Monitor hydrolysis of the propan-2-yloxy group (major degradation pathway).
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess isomerization or oxidation. Use amber vials to mitigate light-induced degradation .

Advanced Research Questions

Q. How can computational chemistry optimize the enantioselective synthesis of this amine derivative?

  • Methodological Answer :
  • Transition-state modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify energy barriers in asymmetric hydrogenation. For example, Rhodium-(R)-BINAP complexes reduce activation energy by 12 kcal/mol compared to racemic catalysts .
  • Biocatalysis : Molecular docking (AutoDock Vina) screens transaminase libraries (e.g., Chromobacterium violaceum CV2025) to predict binding affinities for (S)-selective amination (>99% ee achieved at 30°C, pH 8.5) .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities across studies?

  • Methodological Answer :
  • Assay standardization : Use uniform radioligand concentrations (e.g., [³H]-ligand at 1 nM) and consistent membrane preparations (e.g., HEK293 cells expressing human serotonin receptors).
  • Orthogonal validation : Compare results from competitive binding assays (IC50 = 120 nM) with fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out artifacts .

Q. How does the ortho-propan-2-yloxy substituent influence the compound’s pharmacokinetic profile compared to para-substituted analogs?

  • Methodological Answer :
  • Metabolic stability : Ortho-substitution reduces CYP3A4-mediated oxidation (t1/2 = 4.2 h vs. 1.8 h for para-analog in human liver microsomes).
  • Lipophilicity : Experimental logP (2.1) vs. para-analog (1.7) correlates with enhanced blood-brain barrier penetration (MDCK cell assay, Papp = 8.6 × 10⁻⁶ cm/s) .

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